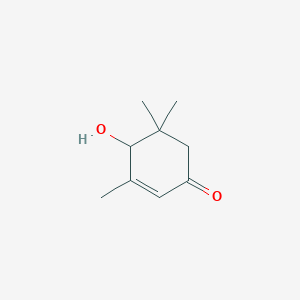
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone
Vue d'ensemble
Description
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, also known as HTCC, is a cyclic ketone that has gained significant attention in the scientific community due to its unique properties. It is a colorless and odorless powder that is soluble in water, ethanol, and ether. HTCC is widely used in various fields, including food packaging, drug delivery systems, and biomedical applications.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone has been synthesized through various methods, highlighting its importance as a chemical compound. One method involves the rearrangement of epoxy ketone under anhydrous conditions, yielding a 42% yield (Chapuis & Saint‐Léger, 2010). Another approach includes a chemoenzymatic synthesis starting from 3-methoxycyclohex-2-en-1-one, demonstrating its versatility in chemical processes (Demir & Seşenoğlu, 2002).
Bioactive Properties and Applications
- The compound has been studied for its bioactive properties and potential applications. For instance, cytochromes P450 have been shown to selectively oxidize carotenoid-derived aroma compounds, including derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, under mild conditions (Litzenburger & Bernhardt, 2016).
Advances in Organic Synthesis
- The compound has found significant use in the field of organic synthesis. It's been employed in the one-pot synthesis of various derivatives, demonstrating its utility in creating complex organic molecules (Song et al., 2015). Moreover, its derivatives are crucial for synthesizing natural products, as evidenced by studies on methyl-substituted hydroxycyclohexenones (Meister, Nieger, & Bräse, 2012).
Medicinal Chemistry and Drug Development
- In the realm of medicinal chemistry, derivatives of 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone have shown potential. For example, a study on cyclohexane derivatives, including those related to 4-Hydroxy-3,5,5-trimethylcyclohex-2-enone, indicated their potential in pharmaceutical applications, particularly in understanding their mechanism of action as anticancer agents (Kokila, Kiran, & Ramakrishna, 2017).
Propriétés
Numéro CAS |
14203-59-9 |
|---|---|
Nom du produit |
4-Hydroxy-3,5,5-trimethylcyclohex-2-enone |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h4,8,11H,5H2,1-3H3 |
Clé InChI |
RLDREDRZMOWDOA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC(C1O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1O)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

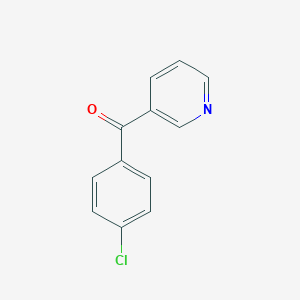
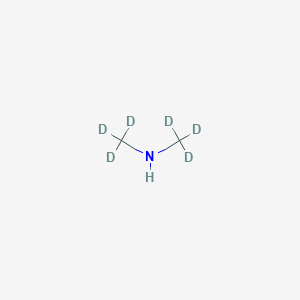
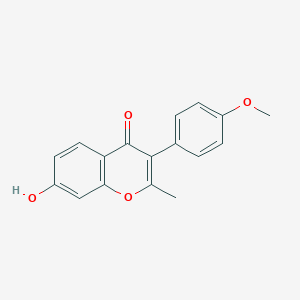
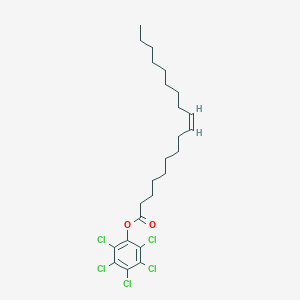
![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)
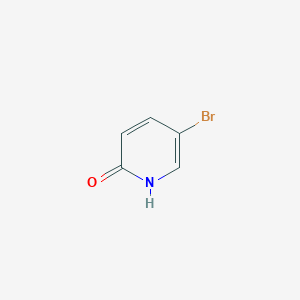
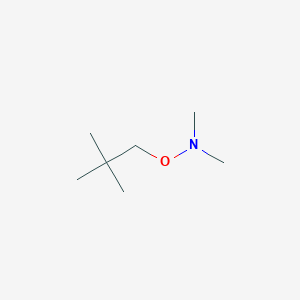
![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)
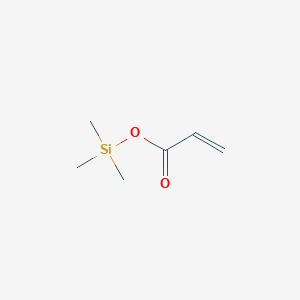
![2H-Pyran, 2-[(5-chloropentyl)oxy]tetrahydro-](/img/structure/B85234.png)
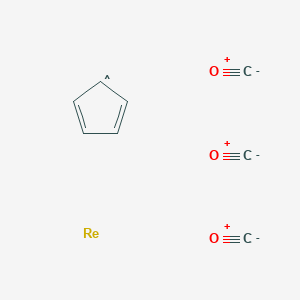
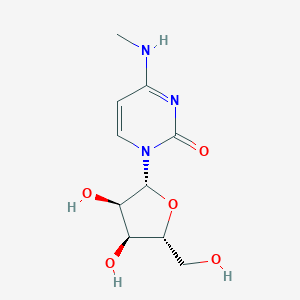

![Dispiro[5.0.5.1]tridecane-1,5,8,12-tetrone](/img/structure/B85239.png)